2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid
Overview
Description
2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid is a useful research compound. Its molecular formula is C10H9FN2O2 and its molecular weight is 208.19 g/mol. The purity is usually 95%.
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Biological Activity
2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- CAS Number : 42288-26-6
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects, including:
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Antimicrobial Activity :
- The compound has shown moderate to good antimicrobial activity against various strains of bacteria and fungi. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and from 13.40 to 137.43 µM against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
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Anticancer Properties :
- Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, although specific data on this compound is limited.
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Anti-inflammatory Effects :
- Some studies suggest that the compound could modulate inflammatory pathways, potentially reducing inflammation in various models.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Modulation of Cell Signaling Pathways : It is hypothesized that the compound interacts with specific receptors or signaling molecules, influencing pathways related to inflammation and cell growth.
Case Studies
- Study on Antimicrobial Efficacy :
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Cancer Cell Proliferation Inhibition :
- In a controlled laboratory setting, the compound was tested against breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent.
Data Tables
Properties
IUPAC Name |
2-(4-cyano-2-fluoro-N-methylanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-13(6-10(14)15)9-3-2-7(5-12)4-8(9)11/h2-4H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNIENBCAVENBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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